molecular formula C18H11BrO5 B390454 2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate CAS No. 854-25-1

2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B390454
CAS No.: 854-25-1
M. Wt: 387.2g/mol
InChI Key: DGIXZRVPPOKQSV-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate is a compound that belongs to the class of chromene derivatives.

Preparation Methods

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate can be achieved through several methods. One common approach involves the reaction of 4-bromobenzyl bromide with 2-oxo-2H-chromene-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Another method involves the use of a one-pot synthesis approach, where the starting materials are combined in a single reaction vessel under catalyst-free conditions .

Chemical Reactions Analysis

2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair. This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis . The compound may also interact with other cellular pathways, contributing to its biological effects.

Properties

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO5/c19-13-7-5-11(6-8-13)15(20)10-23-17(21)14-9-12-3-1-2-4-16(12)24-18(14)22/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIXZRVPPOKQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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